molecular formula C7H7N3O B3011753 [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol CAS No. 265643-91-2

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol

Cat. No.: B3011753
CAS No.: 265643-91-2
M. Wt: 149.153
InChI Key: VRFMXYHKQSUHPJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. It is commonly found in various medicinal compounds and exhibits a range of pharmacological properties .

Mechanism of Action

Target of Action

The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol are diverse and include RORγt , PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes. For instance, RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are involved in autoimmune diseases . JAK1 and JAK2 are members of the Janus kinase family, which play a key role in cytokine signaling .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity . For instance, it can act as an inverse agonist for RORγt, an inhibitor for PHD-1, and a kinase inhibitor for JAK1 and JAK2 . The exact nature of these interactions and the resulting changes in target activity can vary depending on the specific target and the context in which the interaction occurs.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting JAK1 and JAK2, it can modulate the JAK-STAT signaling pathway, which plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus . The compound’s action on RORγt can impact the Th17 cell differentiation pathway, while its inhibition of PHD-1 can affect the HIF pathway .

Result of Action

The molecular and cellular effects of the compound’s action can be diverse, depending on the specific target and pathway involved. For instance, its action on JAK1 and JAK2 can lead to the inhibition of cytokine signaling, which can have downstream effects on immune response . Its action on RORγt can affect Th17 cell differentiation, potentially impacting autoimmune responses . Furthermore, its inhibition of PHD-1 can modulate the cellular response to hypoxia .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used .

Industrial Production Methods

Industrial production of [1,2,4]triazolo[1,5-a]pyridines often involves large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dibromomethyl or hydroxy derivatives .

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an inverse agonist and enzyme inhibitor makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-5-6-8-7-3-1-2-4-10(7)9-6/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFMXYHKQSUHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (prepared as described in J. Chem. Soc., Perkin Trans. 1, 1976, 2166) (0.67 g, 3.5 mmol) in THF (10 ml) was added lithium borohydride (78 mg, 3.6 mmol) and the mixture was stirred at room temperature under nitrogen overnight. The solvent was removed in vacuo and the residue was purified by flash chromatography on silica gel, eluting with 2.5 to 5% methanol in dichloromethane. The resultant solid was recrystallised from ethyl acetate, yielding [1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol as a white solid (0.054 g). Data for the title compound: 1H NMR (400 MHz, CDCl3) δ 2.83 (1H, br s), 4.97 (2H, s), 7.03 (1H, t, J=6.9 Hz), 7.54 (1H, t, J=7.0 Hz), 7.72 (1H, d, J=9.0 Hz), 8.56 (1H, d, J=6.0 Hz); MS (ES+) m/e 150 [MH]+.
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under argon atmosphere, ethyl[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (1 g, 5.23 mmol) was combined with THF (10 mL) at RT to give a brown suspension. Sodium borohydride (1.19 g, 31.4 mmol) was added in four portions. The mixture was heated to 65° C. for 15 min. After cooling down to RT, ethanol (10 mL) was added dropwise over a period of 15 min. The mixture was stirred at 65° C. for 4 h. The mixture was cooled down to 0-5° C. and NH4Cl (saturated aqueous solution, 20 mL) was added dropwise over a period of 10 min (foam!). Water (20 mL) was added and the yellow suspension was poured into dichloromethane (100 mL) and extracted with dichloromethane (4×75 mL). The combined organic layer was dried over MgSO4 and concentrated in vacuo to give the product as light yellow solid (720 mg, 4.76 mmol, 91%) which was used without further purification for the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
91%

Synthesis routes and methods III

Procedure details

To a solution of 1-aminopyridin-2(1H)-iminium-2,4,6-trimethylbenzenesulfonate (1.24 g, 4 mmol) in EtOH (15 mL) was added NaOH (320 mg, 8 mmol). The mixture was heated to 60° C. and stirred for 1 h. Then methyl 2-hydroxyacetate (720 mg, 8 mmol) was added and the mixture was heated to 80° C. and stirred for 3 h. The resulting mixture was cooled to room temperature and concentrated under reduced pressure. The residue was washed with water (10 mL) and extracted with DCM (15 mL×3). The combined organic layers were washed with brine (10 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the title compound as a pale yellow solid (350 mg, 59% yield). ESI MS: m/z 150 [M+H]+.
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Yield
59%

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